molecular formula C23H29N3O5S B2542307 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 896289-35-3

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2542307
CAS RN: 896289-35-3
M. Wt: 459.56
InChI Key: KMEAZTCEBJXZBB-UHFFFAOYSA-N
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Description

The compound "N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide" is a complex molecule that appears to be related to sulfonamide-based structures, which are known for their diverse biological activities, including antitumor properties. The molecule consists of a pyrrolidine ring, which is a common feature in many bioactive compounds, and it is substituted with sulfonyl and oxalamide groups, suggesting potential for biological activity.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been demonstrated through various methods. For instance, N1-(2-Methoxy-4-pyrimidyl)sulfanilamide was prepared through condensation reactions involving amino-pyrimidine with different sulfonyl chlorides . This suggests that the synthesis of the compound may also involve condensation reactions, possibly utilizing a pyrrolidine derivative and appropriate sulfonyl and oxalamide precursors.

Molecular Structure Analysis

The molecular structure and conformation of sulfonamide compounds can be complex, as seen in the study of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide . X-ray crystallography and molecular orbital methods such as AM1 are used to determine the structure and conformation of these molecules. The compound likely has a similar complex structure, with potential intramolecular hydrogen bonding contributing to its conformation.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, the synthesis of pyrrolidones from ynamides involves oxidative cyclization, which is a key step in forming the pyrrolidine ring . This type of reaction could be relevant to the synthesis or modification of the compound , particularly if pyrrolidone or spiro-pyrrolidone motifs are desired.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For example, the presence of a methoxyphenyl ring linked to a carboxamide-substituted oxo-pyrrolidine moiety via a sulfonyl group can lead to the formation of one-dimensional chains in the solid state due to intermolecular hydrogen bonding . The compound likely has similar properties, which could include solubility in certain solvents, melting point, and stability, all of which are important for its potential use as a pharmaceutical agent.

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and characterization of compounds that share structural similarities with N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, exploring their photophysicochemical properties and potential applications in various fields. For instance, the synthesis of novel compounds with benzenesulfonamide derivatives has been reported, emphasizing their potential in photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).

Photodynamic Therapy

Several studies have investigated the applications of compounds with structural features similar to the target molecule in photodynamic therapy, a treatment method for cancer. The incorporation of benzenesulfonamide units and their effects on the photophysical and photochemical properties of certain compounds suggest their potential as photosensitizers in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Polymerization Studies

The role of similar compounds in initiating radical polymerization has been explored, highlighting their significance in the development of new polymeric materials. For example, the use of dimethyl sulfonium derivatives in the polymerization of styrene has been studied, offering insights into the kinetics and mechanism of the polymerization process (Bhatnagar & Srivastava, 1991).

properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-16-10-11-17(2)21(13-16)32(29,30)26-12-6-8-19(26)15-25-23(28)22(27)24-14-18-7-4-5-9-20(18)31-3/h4-5,7,9-11,13,19H,6,8,12,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEAZTCEBJXZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

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